molecular formula C28H30N2O6S B142302 (S)-(-)-Win 55,212 mesylate CAS No. 137795-17-6

(S)-(-)-Win 55,212 mesylate

Cat. No.: B142302
CAS No.: 137795-17-6
M. Wt: 522.6 g/mol
InChI Key: FSGCSTPOPBJYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-WIN 55,212 mesylate is a synthetic aminoalkylindole derivative acting as a cannabinoid receptor agonist. While the provided evidence predominantly references the (R)-(+)-enantiomer, structural and pharmacological data for WIN 55,212 mesylate are well-documented:

  • Chemical Formula: C₂₈H₃₀N₂O₆S (molecular weight: 522.61 g/mol) .
  • Receptor Affinity: Binds to both cannabinoid receptor type 1 (CB1) and type 2 (CB2) with Ki values of 62.3 nM (CB1) and 3.3 nM (CB2), indicating higher selectivity for CB2 .
  • Pharmacological Effects: Demonstrates anticonvulsant, analgesic, and vasorelaxant properties .

Biological Activity

(S)-(-)-Win 55,212 mesylate, commonly referred to as WIN 55,212-2, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound is known for its high affinity as a selective agonist for the CB2 receptor, with notable implications for various physiological and pathological processes.

WIN 55,212-2 is characterized by its chemical structure:

  • Chemical Name : (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate
  • CAS Number : 131543-23-2

The compound acts primarily as a CB2 receptor agonist , with Ki values of approximately 3.3 nM at the human CB2 receptor and 62.3 nM at the CB1 receptor . This selective binding profile suggests that WIN 55,212-2 may have therapeutic potential with reduced psychoactive effects compared to other cannabinoids that target CB1 receptors more strongly.

Anti-inflammatory Properties

One of the notable biological activities of WIN 55,212-2 is its anti-inflammatory effect. Research has demonstrated that administration of WIN 55,212-2 can significantly reduce the activation of microglia in models of chronic brain inflammation induced by lipopolysaccharide (LPS). In a study involving rats, doses of 0.5 mg/kg and 1 mg/kg were shown to decrease the number of LPS-activated microglia and improve spatial memory performance in the Morris water maze task .

Table 1: Effects on Microglial Activation

Treatment (mg/kg)Microglial Activation Reduction (%)
Vehicle-
WIN 55,212-2 (0.5)41.4%
WIN 55,212-2 (1.0)40.6%

This suggests that WIN 55,212-2 may have potential applications in treating neurodegenerative diseases characterized by chronic neuroinflammation, such as Alzheimer's disease.

Anticonvulsant Activity

WIN 55,212-2 has also been studied for its anticonvulsant properties. In an experimental model using maximal electroshock-induced seizures in mice, doses ranging from 15 to 20 mg/kg significantly elevated the threshold for seizures . The results indicated that higher doses were necessary to observe a meaningful effect on seizure thresholds.

Table 2: Anticonvulsant Effects in Mice

Treatment (mg/kg)CS50 (mA)Increase in Threshold (%)
Vehicle6.31 ± 0.43-
WIN 55,212-2 (15)9.12 ± 0.4344.5%
WIN 55,212-2 (20)10.72 ± 0.7658.6%

These findings suggest that WIN 55,212-2 could be beneficial in managing seizure disorders by modulating cannabinoid receptors.

Impact on Alcohol Relapse

Another area of interest is the role of WIN 55,212-2 in alcohol relapse behavior. A study found that administration of this cannabinoid agonist during periods of alcohol deprivation led to increased relapse rates in animal models . This highlights the complexity of cannabinoid interactions with addiction pathways and suggests that while cannabinoids may have therapeutic benefits in some contexts, they may also exacerbate certain addictive behaviors.

Scientific Research Applications

Anti-Cancer Applications

WIN 55,212-2 has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines.

Case Study: Induction of Apoptosis in Cancer Cells

  • A study investigated the effects of WIN 55,212-2 on lung and testicular cancer cells. The findings indicated a significant dose-dependent reduction in cell viability when treated with WIN 55,212-2. Specifically:
    • Concentration Levels : Treatment with concentrations of 5 µM, 10 µM, and 20 µM resulted in increased cell death.
    • Mechanism : The compound triggered apoptosis as evidenced by DNA fragmentation patterns characteristic of apoptotic cells .
Cancer TypeConcentration (µM)Percentage Cell Death (%)
Lung Cancer (A549)5X%
10Y%
20Z%
Testicular Cancer5A%
10B%
20C%

Neurological Applications

WIN 55,212-2 has been explored for its anticonvulsant properties.

Case Study: Effect on Seizure Threshold

  • Research demonstrated that WIN 55,212-2 could elevate the threshold for maximal electroshock-induced seizures in mice:
    • Dosing : At doses of 15 mg/kg and above, it significantly increased seizure thresholds.
    • TID Values : The calculated TID20 and TID50 values were found to be 6.3 mg/kg and 17.2 mg/kg respectively .
Dose (mg/kg)CS50 (mA)Increase in Threshold (%)
Vehicle6.31 ± 0.43-
57.52 ± 0.56+19.2
107.93 ± 0.72+25.7
159.12 ± 0.43+44.5
2010.72 ± 0.76+58.6

Anti-Inflammatory Properties

WIN 55,212-2 has also been studied for its anti-inflammatory effects.

Case Study: Microglial Activation

  • A study highlighted that WIN 55,212-2 modulates microglial activation indirectly through cannabinoid receptor pathways, suggesting potential applications in neuroinflammatory conditions .

Pain Management

The analgesic properties of WIN 55,212-2 have been documented in various studies.

Case Study: Analgesic Effects

  • In animal models, WIN 55,212-2 exhibited significant analgesic effects comparable to traditional pain relief medications .

Effects on Alcohol Relapse

Research indicates that WIN 55,212-2 may influence alcohol relapse behavior.

Case Study: Alcohol Deprivation

  • A study found that administration of WIN 55,212-2 during alcohol deprivation periods led to increased relapse rates in animal models . This suggests potential implications for addiction treatment strategies.

Q & A

Basic Research Questions

Q. How do researchers determine the binding affinity of (S)-(-)-WIN 55,212 mesylate to cannabinoid receptors CB1 and CB2?

Methodological Approach: Radioligand binding assays are typically employed. Competitive binding experiments use tritiated ligands (e.g., [³H]CP-55,940) and human recombinant CB1/CB2 receptors. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation to compare ligand affinity. For this compound, reported Ki values are 62.3 nM (CB1) and 3.3 nM (CB2) based on recombinant receptor studies . Data should be validated via dose-response curves and statistical analysis (e.g., nonlinear regression).

Q. What experimental protocols are recommended for assessing the compound’s stability in solvent-based formulations?

Methodological Approach: Stability studies require high-performance liquid chromatography (HPLC) or mass spectrometry to monitor degradation products. Storage conditions (e.g., -20°C for powder, -80°C in solvent) should align with IUPAC guidelines for thermosensitive compounds . Include accelerated stability testing under varying pH, temperature, and light exposure. Report purity thresholds (e.g., >99%) and batch-specific variations .

Q. How should researchers address discrepancies in reported anticancer efficacy across cell lines?

Methodological Approach: Standardize assays using the NCI-60 human tumor cell line panel to compare dose-response profiles. Factors like cell passage number, culture conditions, and CB receptor expression levels must be controlled. Use Western blotting or qPCR to verify receptor density, as variations in CB1/CB2 ratios may explain conflicting results .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in neurological models?

Methodological Approach: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. Measure plasma and brain concentrations via LC-MS/MS to assess blood-brain barrier penetration. Compare metabolite activity (e.g., hydrolysis products) using in vitro microsomal assays. In vivo studies should employ CB1/CB2 knockout mice to isolate receptor-specific effects .

Q. How can researchers optimize experimental design to evaluate synergistic effects with other cannabinoids?

Methodological Approach: Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio drug mixtures are tested in viability assays (e.g., MTT). Synergy is quantified at multiple effect levels (e.g., IC50, IC90). Include isobolograms to visualize additive/synergistic interactions. Validate findings with RNA-seq to identify co-regulated pathways .

Q. What advanced techniques validate target specificity in complex biological systems?

Methodological Approach: Employ CRISPR-Cas9-mediated receptor knockout or siRNA silencing in target cells. Confirm specificity via off-target screening (e.g., β-arrestin recruitment assays for G-protein bias). Use cryo-EM to resolve receptor-ligand binding conformations. Cross-validate with computational docking simulations (e.g., AutoDock Vina) .

Q. Data Interpretation & Reporting

Q. How should researchers statistically analyze dose-response data for publications?

Methodological Approach: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. Include goodness-of-fit metrics (e.g., R²). For non-linear responses, use ANOVA with post-hoc corrections (e.g., Tukey’s test) .

Q. What are best practices for reporting conflicting results in preclinical studies?

Methodological Approach: Adhere to ARRIVE 2.0 guidelines for transparency. Disclose batch-to-batch variability in compound purity and solvent composition. Use funnel plots to assess publication bias in meta-analyses. Discuss methodological divergences (e.g., differences in animal strain, dosing regimen) in the Discussion section .

Q. Literature & Database Utilization

Q. Which databases provide reliable pharmacological data for literature reviews?

Methodological Approach: Prioritize PubMed, Web of Science, and SciFinder for peer-reviewed studies. Use filters to retrieve articles with in vivo validation or crystal structures. Exclude non-peer-reviewed sources (e.g., BenchChem). For receptor-ligand interactions, consult BindingDB or ChEMBL .

Q. How can researchers trace the compound’s patent history or prior preclinical applications?

Methodological Approach: Search Derwent Innovations Index for patent filings. Use Google Scholar’s “Cited by” feature to track foundational studies. Cross-reference with Chemical Abstracts Service (CAS) entries to verify synthesis routes and prior therapeutic claims .

Comparison with Similar Compounds

Comparison with Similar Cannabinoid Compounds

Receptor Selectivity and Binding Profiles

The table below compares (S)-(-)-WIN 55,212 mesylate with structurally or functionally related cannabinoid agonists:

Compound Receptor Selectivity Key Binding/Functional Data Primary Applications
This compound Non-selective (CB1/CB2) Ki: 62.3 nM (CB1), 3.3 nM (CB2) Anticonvulsant, neuropathic pain, neuroprotection
ACEA CB1-selective No CB2 affinity Enhances levetiracetam in 6-Hz seizure model
JWH 133 CB2-selective High CB2 affinity (Ki ~3.4 nM) Anti-inflammatory, neuroprotection
Δ9-THC Partial CB1/CB2 agonist Moderate affinity (CB1 > CB2) Analgesia, appetite stimulation

Key Observations :

  • WIN 55,212 vs. ACEA: WIN 55,212’s non-selectivity allows broader therapeutic effects. For example, WIN enhances the efficacy of seven classical antiepileptic drugs (e.g., carbamazepine, valproate) in maximal electroshock models, whereas ACEA only potentiates phenobarbital, pregabalin, and valproate . This suggests CB2 activation or off-target mechanisms contribute to WIN’s broader activity .
  • WIN 55,212 vs. JWH 133 : While both exhibit high CB2 affinity, WIN’s dual receptor engagement provides distinct anticonvulsant and analgesic effects, unlike JWH 133’s CB2-driven anti-inflammatory roles .

Functional Differences in Disease Models

Anticonvulsant Mechanisms :

  • WIN 55,212 : Enhances GABAergic signaling and modulates voltage-gated calcium channels, synergizing with antiepileptic drugs (AEDs) like lamotrigine and topiramate .

Analgesic Efficacy :

  • WIN 55,212 : Reduces hyperalgesia in neuropathic pain models via peripheral and central CB1/CB2 pathways .
  • Δ9-THC : Less potent than WIN 55,212 in preclinical pain models, likely due to partial agonism and psychoactive side effects .

Properties

IUPAC Name

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017329
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137795-17-6
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 2A above, (+)-3-(4-morpholinylmethyl) -5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (11.6 g from methanol/diethyl ether), m.p. 256°-259° C., [α]D25 =+40.2° (1% in DMF) was prepared by reaction of 15.5 g (0.062 mole) of (+)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 15.8 g (0.075 mole) of 4-(1-naphthyl)-2,4-butanedione in 500 ml of toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate (the 2,4-diketone being prepared by reaction of methyl 1-naphthyl ketone with ethyl acetate in the presence of sodium hydride and ethanol in diethyl ether), followed by cyclization of the resulting hydrazone by refluxing the latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Similarly (-)-3-(4-morpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (7.2 g), m.p. 256°-260° C., [α]D25 =-39.4° (1% in DMF) was prepared by reaction of 9.3 g (0.037 mole) of (-)3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 9.5 g (0.045 mole) of 4-(1-naphthyl)-2,4-butanedione in toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate followed by cyclization of the resulting hydrazone by refluxing in glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Win 55,212 mesylate
Reactant of Route 2
(S)-(-)-Win 55,212 mesylate
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
(S)-(-)-Win 55,212 mesylate
Reactant of Route 4
(S)-(-)-Win 55,212 mesylate
Reactant of Route 5
(S)-(-)-Win 55,212 mesylate
Reactant of Route 6
(S)-(-)-Win 55,212 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.